Product packaging for Furan-3-carboxamide(Cat. No.:CAS No. 609-35-8)

Furan-3-carboxamide

Cat. No.: B1318973
CAS No.: 609-35-8
M. Wt: 111.1 g/mol
InChI Key: GOLHZPOXCLTFRB-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Heterocycles in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, particularly those containing a furan (B31954) ring, are cornerstones in the fields of chemical biology and medicinal chemistry. The furan nucleus, a five-membered aromatic ring with one oxygen atom, is a prevalent structural motif in numerous natural products, such as furanocoumarins and furan-containing terpenoids. researchgate.net This structural feature is also integral to a multitude of synthetic compounds that exhibit a wide array of biological activities. researchgate.netutripoli.edu.ly

The versatility of the furan ring allows it to serve as a fundamental scaffold in the development of new therapeutic agents. utripoli.edu.ly A slight modification to the substitution pattern on the furan ring can significantly alter the compound's biological activity. researchgate.net Consequently, furan derivatives have been extensively investigated and developed into medications with applications including antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, anticancer, and antihypertensive properties. researchgate.netutripoli.edu.lywisdomlib.org The inclusion of the furan nucleus is a recognized synthetic strategy in the quest for novel drugs, spurred by the therapeutic efficacy of existing furan-based medicines. utripoli.edu.ly

Historical Context of Furan-3-carboxamide in Research

The scientific journey of furan compounds began long before this compound itself was a specific subject of intense study. The first furan derivative, 2-furoic acid, was identified by Carl Wilhelm Scheele in 1780. utripoli.edu.ly This was followed by the isolation of furfural (B47365) in 1832 by Johann Wolfgang Dobereiner, with its structure being elucidated in 1901 by Carl Harries. utripoli.edu.lyderpharmachemica.com

The broader class of furan carboxamides, also known as furanilides, gained prominence in the 1970s with their discovery and use as fungicides. ethz.chacs.org This agricultural application provided an early indication of the biological potential of the furan carboxamide scaffold. Although many of these early fungicides are now considered obsolete, their simple and unique chemical structure has made them valuable model compounds for subsequent research, particularly in fields like environmental photochemistry. ethz.chacs.org Research into the synthesis and properties of the core furan structure and its simpler derivatives continued through this period, laying the groundwork for more complex derivatives like this compound to be synthesized and studied for other potential applications. acs.org

Research Trajectory and Current Focus in this compound Studies

The research trajectory for this compound and its derivatives has evolved from foundational synthesis to a broad exploration of its potential in medicinal and materials science. Current studies are highly focused on synthesizing novel derivatives and evaluating their biological activities against various diseases.

A significant area of contemporary research is in oncology. Scientists have synthesized and tested a new series of anthra[2,3-b]furan-3-carboxamides, which have demonstrated submicromolar antiproliferative potency against several human tumor cell lines. researchgate.net These compounds are of particular interest because they show similar cytotoxicity against both standard cancer cells and variants that are resistant to common drugs like doxorubicin (B1662922). researchgate.netreactionbiology.com

Another major research thrust is in virology. A novel series of this compound derivatives has been identified as potent inhibitors of the highly pathogenic H5N1 influenza A virus. rsc.org Structure-activity relationship (SAR) studies have shown that specific substitutions on the furan ring are crucial for their anti-influenza activity. rsc.org

Recent investigations have also explored the potential of this compound derivatives in managing metabolic disorders. A 2024 study evaluated a series of substituted furan-carboxamides for their hypolipidemic activity, finding that several derivatives significantly lowered plasma triglyceride and total cholesterol levels in animal models. researchgate.net

Beyond medicine, furan-3-carboxamides are used as model compounds to study environmental photochemistry, helping researchers understand the degradation pathways of micropollutants in sunlit waters. ethz.chacs.org Furthermore, the unique structural properties of these compounds make them useful as building blocks for creating more complex molecules and new materials. smolecule.comrsc.org The synthesis of diverse naphtho[1,2-b]furan-3-carboxamides, for instance, is expected to be applicable in creating biologically-active complex molecules. rsc.org

Compound IDStructure DescriptionEC₅₀ (μM)
1a 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide1.25
1b N-(2-(Benzylthio)ethyl)-2,5-dimethylthis compound>20
1c N-(2-((4-Fluorobenzyl)thio)ethyl)-2,5-dimethylthis compound2.5
1h 2,5-Dimethyl-N-(2-((4-methylbenzyl)thio)ethyl)this compound10.7
1i N-(2-((4-Methoxybenzyl)thio)ethyl)-2,5-dimethylthis compound10.2
1m N-(2-((4-Chlorobenzyl)thio)ethyl)this compound>20

Data sourced from a 2017 study on furan-carboxamide derivatives as inhibitors of the H5N1 virus. rsc.org EC₅₀ represents the concentration of the compound that is required for 50% inhibition in vitro.

Compound IDDescriptionIC₅₀ (μM) against K562 cell lineIC₅₀ (μM) against HCT116 (p53+/+) cell line
3d (R)-3-(3-aminopyrrolidine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione0.080.1
3e (S)-3-(3-aminopyrrolidine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione0.080.1
3f 3-(piperazine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione0.110.14
3l 3-(4-methylpiperazine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione2.11.1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B1318973 Furan-3-carboxamide CAS No. 609-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHZPOXCLTFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591586
Record name Furan-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-35-8
Record name 3-Furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Furan 3 Carboxamide and Its Derivatives

Synthesis from Furan-3-carboxylic Acid Derivatives

The most direct and common approach to furan-3-carboxamides involves the derivatization of pre-existing furan-3-carboxylic acids. This strategy leverages the reactivity of the carboxylic acid moiety to form an amide bond.

Acyl Halide Formation and Subsequent Amidation

A robust and widely employed method for the synthesis of furan-3-carboxamides is the conversion of a furan-3-carboxylic acid into a more reactive acyl halide, typically an acyl chloride, followed by amidation. The activation of the carboxylic acid is necessary because direct reaction with an amine is generally slow and requires high temperatures. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the carboxylic acid into the corresponding acyl chloride. researchgate.netgrowingscience.com This highly reactive intermediate is not usually isolated and is treated in situ with a primary or secondary amine to yield the desired furan-3-carboxamide. nih.govlibretexts.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond. libretexts.org Pyridine (B92270) is often added to the reaction mixture to act as a base, neutralizing the hydrochloric acid that is formed as a byproduct. growingscience.com

For instance, in the synthesis of a series of antitumor anthra[2,3-b]furan-3-carboxamides, the key carboxylic acid intermediate was activated using thionyl chloride in refluxing benzene. nih.gov The resulting unstable acyl chloride was immediately reacted with various N-Boc protected cyclic diamines in the presence of pyridine to afford the corresponding carboxamides in good yields (59–76%) after deprotection. nih.gov

Table 1: Reagents and Conditions for Acyl Halide Formation and Amidation

Starting Material Reagent for Acyl Halide Formation Amine Base Solvent Product Yield Reference
4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid Thionyl chloride (SOCl₂) N-Boc protected cyclic diamines Pyridine Benzene, Chloroform 59-76% nih.gov

Nucleophilic Displacement Reactions for Carboxamide Formation

An alternative to the classic acyl halide route involves the nucleophilic displacement of a suitable leaving group at the 3-position of the furan (B31954) ring by an amine. This method circumvents the need for the pre-formation of furan-3-carboxylic acid. A notable example is the synthesis of furan-3-carboxamides from 3-trichloroacetylfuran. researchgate.net

In this approach, 3-trichloroacetylfuran, which can be prepared from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, reacts with various primary and secondary alkyl amines. researchgate.netnih.gov The trichloromethyl group acts as a leaving group under basic conditions, and its displacement by the amine nucleophile directly furnishes the this compound. This reaction has been shown to provide good to excellent yields (68-98%), depending on the nature of the amine used. researchgate.net When less nucleophilic arylamines are used, a two-step process is preferred, involving initial hydrolysis of the trichloromethyl group to the carboxylic acid, followed by conversion to the acyl chloride and subsequent amidation. researchgate.net

Table 2: Synthesis of Furan-3-carboxamides via Nucleophilic Displacement

Furan Substrate Nucleophile Reaction Conditions Product Yield Reference
3-Trichloroacetylfuran Primary and Secondary Alkyl Amines Not specified 68-98% researchgate.net

Cyclization Reactions in this compound Scaffold Construction

Cyclization reactions represent a powerful strategy for the de novo construction of the furan ring system with the carboxamide functionality either pre-installed or formed concurrently. These methods often provide access to highly substituted and complex this compound derivatives.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization involves the formation of the furan ring from a linear precursor containing all the necessary atoms. A recent method describes the synthesis of 5-amino-3(2H)-furanones, which are tautomeric forms of furan-3-carboxamides, through an S-methylation/intramolecular cyclization of γ-sulfanylamides. organic-chemistry.org

The process begins with the S-methylation of the γ-sulfanylamide using reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) or a combination of methyl iodide and silver(I) tetrafluoroborate, depending on the amide substituent. organic-chemistry.org This step forms a sulfonium (B1226848) salt intermediate. Subsequent treatment of this intermediate with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triggers a smooth intramolecular cyclization to yield the substituted 5-amino-3(2H)-furanone. organic-chemistry.org The reaction proceeds in very good yields, ranging from 55% to quantitative. organic-chemistry.org This strategy highlights an efficient pathway to the furan core through the formation of a carbon-oxygen bond.

Another example involves the intramolecular cyclization of 1-amino-3-alkyn-2-ols, catalyzed by gold or palladium complexes, to furnish substituted pyrrole-3-carboxamides, demonstrating the versatility of alkyne cyclization strategies in heterocycle synthesis. acs.orgorganic-chemistry.org

Oxidative Cyclization Catalysis

Oxidative cyclization is a sophisticated method that constructs the furan ring while introducing a higher oxidation state, often utilizing a metal catalyst and an external oxidant. A notable example is the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide to produce 2-substituted furan-4-carboxamide derivatives. nih.govnih.govresearchgate.net

In this reaction, a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), catalyzes the reaction between a 1,4-diynamide-3-ol and 8-methylquinoline (B175542) N-oxide, which acts as the oxidant. nih.gov The reaction proceeds under mild conditions at room temperature. Density Functional Theory (DFT) calculations suggest a mechanism where the Ag(I) catalyst chelates with the amide and alkyne groups of the substrate, inducing a nucleophilic attack and subsequent cyclization. nih.govnih.govresearchgate.netacs.org This methodology is compatible with various substituents on the alkyne, including alkyl, cyclopropyl, and heteroaryl groups, providing the desired furan products in good yields (61-82%). nih.gov

Table 3: Catalysts and Conditions for Oxidative Cyclization

Catalyst Oxidant Solvent Temperature Product Yield (for 3a) Reference
AgOTf 8-methylquinoline N-oxide Dichloromethane (DCM) Room Temperature 83% nih.gov
CF₃COOAg 8-methylquinoline N-oxide Dichloromethane (DCM) Room Temperature 61% nih.gov
AgOTf Pyridine N-oxide Dichloromethane (DCM) Room Temperature 45% nih.gov

Multi-Component Reactions for this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms from the starting materials. scispace.comnih.gov This approach aligns with the principles of green chemistry due to its atom economy and reduction of intermediate isolation steps. rsc.org

While specific MCRs leading directly to the parent this compound are not extensively detailed, the principles have been applied to the synthesis of structurally diverse and highly functionalized furan analogues. scispace.comrsc.org For example, an FeCl₃ or MeSO₃H-catalyzed MCR of arylglyoxals, cyclic dicarbonyl compounds, and phenols has been reported for the synthesis of diverse furan analogues in moderate to good yields. rsc.org

Another strategy involves a palladium-catalyzed tandem nucleopalladation and isocyanate insertion of 3-alkyne-1,2-diols to access furanyl-3-carboxamides. acs.org This method utilizes an isocyanate as the amido source and proceeds through a likely 6-membered oxaaminopalladacycle intermediate. acs.org Furthermore, a one-pot procedure for synthesizing tetrasubstituted furans from symmetrical alkynes, carboxylic acid esters, and EtAlCl₂ in the presence of a Cp₂TiCl₂ catalyst has been developed, showcasing the potential of MCRs in constructing the furan core. researchgate.net These examples demonstrate the power of MCRs to rapidly build molecular complexity and provide a viable, albeit less direct, pathway to this compound derivatives.

"Scaffold Hopping" Strategies Leading to this compound Analogues

Scaffold hopping is a drug design strategy that aims to identify novel molecular backbones (scaffolds) that can serve as functional replacements for existing ones, while maintaining or improving biological activity. nih.govreactionbiology.com This approach has been successfully employed in the development of analogues of this compound, particularly in the search for new therapeutic agents.

One notable application of scaffold hopping led to the discovery of a new class of potential antitumor agents. nih.govreactionbiology.com Researchers replaced the naphtho[2,3-f]indole-5,10-dione scaffold with an anthra[2,3-b]furan-5,10-dione scaffold. nih.govreactionbiology.com This strategic shift was advantageous as the synthesis of the new anthra[2,3-b]furan-5,10-dione analogues could be achieved in a more efficient 4-5 step process, starting from commercially available quinizarine. nih.govreactionbiology.com In contrast, the original naphtho[2,3-f]indole-5,10-dione required a lengthy 11-step synthesis. nih.gov This modification involved replacing the methylene (B1212753) spacer in the original compound with a carboxamide group at a suitable position on the new scaffold. reactionbiology.com

The resulting 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides demonstrated significant antiproliferative activity against various tumor cell lines, including those resistant to existing drugs. nih.gov This successful application of scaffold hopping highlights its potential for generating novel this compound analogues with improved synthetic accessibility and promising pharmacological profiles. nih.govreactionbiology.com

Another strategy involves the replacement of aromatic systems with more electron-deficient rings to enhance metabolic stability. researchgate.net For instance, substituting a phenyl ring with a furan or other heterocyclic ring can introduce opportunities for additional hydrogen bonding and improve resistance to cytochrome P450-mediated oxidation. researchgate.net

Furthermore, multicomponent reactions (MCRs) have been utilized to generate diverse this compound analogues. A novel and efficient MCR involving diketene, ninhydrin, and a primary amine was developed for the synthesis of dihydro-4H-indeno[1,2-b]furan-3-carboxamides. researchgate.net This method represents a straightforward approach to creating complex heterocyclic compounds from readily available starting materials. researchgate.net

Original Scaffold New Scaffold Key Advantages of New Scaffold Reference
Naphtho[2,3-f]indole-5,10-dioneAnthra[2,3-b]furan-5,10-dioneMore efficient synthesis (4-5 steps vs. 11 steps), potential for improved antitumor activity. nih.govreactionbiology.com
Phenyl ringFuran ringIncreased metabolic stability, potential for additional hydrogen bonding. researchgate.net
Not applicable (Generated via MCR)Dihydro-4H-indeno[1,2-b]this compoundEfficient one-pot synthesis of complex heterocyclic structures from simple precursors. researchgate.net

Green Chemistry Principles in this compound Synthesis (e.g., efficient and environmentally friendly methods)

The application of green chemistry principles to the synthesis of furan-3-carboxamides aims to develop more environmentally friendly and efficient methods. This involves minimizing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.

Traditional methods for synthesizing carboxamides often employ reagents like thionyl chloride, which produces toxic sulfur dioxide gas and is a listed chemical under the Chemical Weapons Convention. preprints.org Another reagent, hydroxybenzotriazole, is explosive and its use is preferably avoided. preprints.org

In pursuit of greener alternatives, several more benign coupling agents have been investigated. 1,1'-carbonyldiimidazole (B1668759) (CDI) is a more environmentally friendly option, though it can exhibit low reactivity. preprints.org A more promising approach involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This system allows for a one-pot synthesis at room temperature, resulting in high yields and purity of the desired furan carboxamides. preprints.org For instance, the synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide from furoic acid using the MNBA/DMAP system proceeded with a good yield of 83%. preprints.org

Multicomponent reactions (MCRs) also align with green chemistry principles by offering operational simplicity, good atom economy, and often avoiding the use of toxic solvents. researchgate.netresearchgate.net For example, a one-pot, three-component reaction for synthesizing dihydroindeno[1,2-b]pyrroles was successfully carried out under catalyst-free conditions in ethanol (B145695) with ultrasound irradiation. researchgate.net Another green synthesis of pyrrolo[3,4-c]quinolone scaffolds was achieved through a catalyst-free reaction of diketene, isatin, and primary amines in ethanol. researchgate.net

Furthermore, the use of catalysts that can be recycled is a key aspect of green chemistry. Gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds in an ionic liquid provides an environmentally friendly route to polysubstituted furans. researchgate.net A significant advantage of this method is that the gold catalyst can be recycled multiple times. researchgate.net

Cascade reactions, such as the In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides, offer an efficient route to naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. rsc.orgrsc.org This method is notable for its high regioselectivity and good to excellent yields. rsc.orgrsc.org

Green Chemistry Approach Reagents/Conditions Advantages Reference
Alternative Coupling Agents2-methyl-6-nitrobenzoic anhydride (MNBA) / 4-dimethylaminopyridine (DMAP)One-pot, room temperature, high yield and purity, avoids toxic reagents. preprints.org
Multicomponent Reactions (MCRs)Catalyst-free, ethanol solvent, ultrasound irradiationOperational simplicity, good atom economy, avoids toxic solvents. researchgate.netresearchgate.net
Recyclable CatalystsGold catalyst in ionic liquidEnvironmentally friendly, catalyst can be recycled. researchgate.net
Cascade ReactionsIn(OTf)3-catalyzed cycloadditionHigh regioselectivity, good to excellent yields, efficient one-step synthesis. rsc.orgrsc.org

Chemical Transformations and Derivatization Strategies of Furan 3 Carboxamide Analogues

Functionalization of the Furan (B31954) Ring System

The furan ring of furan-3-carboxamide is a key target for structural modification to modulate the electronic and steric properties of the molecule. Various synthetic strategies have been employed to introduce substituents or fuse additional rings onto this heterocyclic core.

One prominent strategy involves the construction of complex fused systems, such as anthra[2,3-b]furan-5,10-dione scaffolds. nih.govreactionbiology.com The synthesis of these derivatives often starts from the condensation of reagents like ethyl acetoacetate (B1235776) with substituted anthraquinones to build the furan ring fused to the larger polycyclic system. nih.gov In these complex structures, the furan ring itself can be substituted, for example, with a methyl group at the 2-position. researchgate.net Research has shown that while modifications at the 2-position of the anthra[2,3-b]furan system are possible, they may not be critical for certain biological activities, whereas other parts of the molecule are essential. researchgate.net

Direct C-H functionalization represents another advanced approach for modifying the furan core. chemrxiv.org This can include methods like Friedel-Crafts alkylation or directed ortho-metalation to achieve regioselective substitution, such as methylation at the 2-position. vulcanchem.com Research on anti-influenza agents has demonstrated that the presence of methyl substituents on the furan ring can be important for biological potency. rsc.org For instance, the removal of methyl groups from a 2,5-dimethylthis compound (B11958162) scaffold led to a decrease in antiviral activity. rsc.org

Furthermore, the synthesis of novel furan-3-carboxamides from natural sources has revealed structures with unique furan ring substitutions, such as the 2-(2-hydroxy-propyl)-4-methylfuran-3-carboxylic acid amide isolated from a terrestrial Streptomycete. researchgate.net The synthesis of such compounds often involves multi-step processes to achieve the desired substitution pattern on the furan heterocycle. vulcanchem.com

Modifications of the Carboxamide Moiety

The carboxamide linkage is a crucial functional group in this class of compounds, often essential for their intended biological interactions. Its synthesis and modification are central to derivatization strategies. The most common method for forming the carboxamide bond is through the coupling of a furan-3-carboxylic acid derivative with a suitable amine.

To facilitate this coupling, the carboxylic acid must first be activated. A highly effective method is the conversion of the carboxylic acid into a more reactive acyl chloride intermediate, typically using thionyl chloride (SOCl₂). nih.govreactionbiology.comvulcanchem.com This acyl chloride can then react readily with a primary or secondary amine to form the desired carboxamide in high yields. nih.govreactionbiology.com

Alternative coupling agents and methods have also been explored. These include the use of various condensing agents such as 1,1'-Carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and modern peptide coupling reagents like PyBOP, HATU, and TBTU. nih.govreactionbiology.com However, in the synthesis of certain complex anthra[2,3-b]furan-3-carboxamides, these methods were found to be less efficient, yielding only small amounts of the desired product compared to the acyl chloride route. nih.govreactionbiology.com

The integrity of the carboxamide group is often critical. Studies on the structure-activity relationship of certain this compound analogues have shown that the carbonyl moiety within the carboxamide is essential for cytotoxicity. researchgate.net Replacement of the carboxamide group with other functionalities, such as an ester or a ketone, has been reported to abolish the biological activity, highlighting the importance of the specific hydrogen-bonding capabilities of the amide bond. vulcanchem.com

Introduction of Varied Side Chains and Substituents

The introduction of diverse side chains, typically via the nitrogen atom of the carboxamide group, is the most widely used strategy for creating large libraries of this compound analogues. This approach allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.

A significant body of research exists on the synthesis of anthra[2,3-b]furan-3-carboxamides bearing various cyclic diamine residues in the side chain. nih.govreactionbiology.com These syntheses are typically achieved by reacting the anthra[2,3-b]furan-3-carbonyl chloride with a mono-Boc-protected cyclic diamine. Subsequent deprotection yields the final products with improved water solubility, often as mesylate salts. nih.govreactionbiology.com This strategy has produced a range of derivatives with different diamine moieties.

Compound IDSide Chain (Amine Used for Coupling)
3a (R)-3-aminopyrrolidine
3b (S)-3-aminopyrrolidine
3c (R)-3-aminopyrrolidine (as stereoisomer)
3d (S)-3-aminopyrrolidine (as stereoisomer)
3e piperazine (B1678402)
3f homopiperazine
3g (R,R)-2,5-diazabicyclo[2.2.1]heptane
3h (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
3l N-methylpiperazine
3m 3-aminoquinuclidine
Table based on data from studies on anthra[2,3-b]furan-3-carboxamides. nih.govreactionbiology.com

Other complex side chains have also been introduced. For example, a hydrazide derivative has been synthesized by coupling a furan-3-carboxylic acid with a pyrazole-based hydrazine, resulting in a molecule with a methylidenehydrazine linker connecting the furan and pyrazole (B372694) rings. ontosight.ai Another example involves coupling furan-3-carbonyl chloride to a piperidine-containing fragment to create elaborate structures for specific biological targets. vulcanchem.com

The systematic introduction of substituents on these side chains is a common tactic in structure-activity relationship (SAR) studies. In the development of anti-influenza agents, various functional groups (fluoro, bromo, chloro, nitro, trifluoromethyl) were introduced onto a phenyl ring located in the side chain. rsc.org This led to the finding that electron-withdrawing groups on the phenyl ring generally conferred more potent activity. rsc.org

Compound IDSide ChainR Group on Phenyl Ring
1a N-(2-((4-nitrobenzyl)thio)ethyl)4-NO₂
1b N-(2-(benzylthio)ethyl)H
1c N-(2-((4-fluorobenzyl)thio)ethyl)4-F
1d N-(2-((4-chlorobenzyl)thio)ethyl)4-Cl
1e N-(2-((4-bromobenzyl)thio)ethyl)4-Br
1f N-(2-((4-cyanobenzyl)thio)ethyl)4-CN
1g N-(2-((4-(trifluoromethyl)benzyl)thio)ethyl)4-CF₃
1h N-(2-((4-methylbenzyl)thio)ethyl)4-CH₃
1i N-(2-((4-methoxybenzyl)thio)ethyl)4-OCH₃
Table based on data from a study on furan-carboxamide derivatives as antiviral agents. rsc.org

Synthesis of Furan-3(2H)-imine Derivatives

A distinct and innovative transformation of the this compound scaffold involves the synthesis of furan-3(2H)-imine derivatives. These compounds feature an imine group (=N-R) at the 3-position of a furanone-like ring, representing a significant structural departure from the parent carboxamide.

A novel and efficient one-step method has been developed for the synthesis of spiro furan-3(2H)-imine derivatives. royalsocietypublishing.orgnih.govresearchgate.net This strategy does not start from a pre-formed this compound but rather constructs the furan-imine scaffold from acyclic precursors. The reaction involves the 1,4-addition of an aniline (B41778) derivative to an α,β-unsaturated ketone. royalsocietypublishing.orgnih.gov This is followed by an intramolecular cyclization mediated by a tertiary alcohol, which is also part of the starting ketone, to generate the final furan-3(2H)-imine product. royalsocietypublishing.orgresearchgate.net

The proposed mechanism for this transformation begins with the Michael addition of the aniline to the α,β-unsaturated ketone, which then undergoes a hydrogen transfer to form an enamine intermediate. researchgate.net This intermediate cyclizes, with the enamine nitrogen attacking the ketone carbonyl group. The subsequent dehydration of the resulting cyclic hydroxylfurane skeleton yields the final, stable furan-3(2H)-imine. researchgate.netresearchgate.net This method has been used to generate a variety of derivatives by varying the substituents on both the aniline and the starting alkynone. researchgate.net

Compound IDR1R2R3R4 (Substituent on Aniline)Yield (%)
6a PhPhPhH70
6b PhPhPh4-Me75
6c PhPhPh4-OMe80
6d PhPhPh4-F65
6e PhPhPh4-Cl85
6j PhMePh4-Cl88
6o PhPhp-tolyl4-OH94
6t p-tolylPhPh4-OH56
Table of selected synthesized furan-3(2H)-imine derivatives. researchgate.net

This synthetic route provides an effective means of accessing a hybrid scaffold that combines the structural features of both furanones and imines, which are of significant interest in heterocyclic chemistry. royalsocietypublishing.org

Advanced Spectroscopic and Analytical Characterization of Furan 3 Carboxamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationreactionbiology.comrsc.orgvulcanchem.comontosight.airesearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of organic molecules, including furan-3-carboxamides. ontosight.airesearchgate.netontosight.ai By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. pearson.com

Proton (¹H) NMR Spectral Analysisrsc.orgvulcanchem.comontosight.aimdpi.com

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a furan-3-carboxamide molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the furan (B31954) ring protons, the amide proton, and any substituents can be observed.

For instance, in 5-hydroxy-2-methyl-N-phenylnaphtho[1,2-b]this compound, the amide proton (NH) appears as a singlet at δ 10.10 ppm, while the furan ring protons and other aromatic protons resonate in specific regions of the spectrum. rsc.org Similarly, for N-(2,2-diphenylethyl)furan-2-carboxamide, the furan protons appear as multiplets at δ 6.56, 7.02, and 7.76 ppm, and the amide proton presents as a triplet at δ 8.35 ppm. mdpi.com The chemical shifts and splitting patterns of these signals are indicative of their electronic environment and proximity to other protons. For example, in some anthra[2,3-b]furan-3-carboxamides, the signals for the chromophore at room temperature are slightly broadened. nih.gov

Detailed analysis of the ¹H NMR spectrum of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide revealed two doublet signals at δ 6.84 and 7.32 ppm, corresponding to the two furan protons. researchgate.net The presence of the amide NH groups was confirmed by two broad singlet signals at δ 10.62 and 10.81 ppm. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Representative this compound Derivatives

CompoundFuran ProtonsAmide (NH) ProtonOther Key ProtonsSolventReference
5-Hydroxy-2-methyl-N-phenylnaphtho[1,2-b]this compound-10.10 (s)8.52 (s), 8.29 (d), 8.10 (d), 7.65 (dd), 7.51 (dd), 7.02-6.93 (m), 6.80 (d), 2.63 (s, CH₃)DMSO-d₆ rsc.org
N-(2,2-Diphenylethyl)furan-2-carboxamide6.56 (dd), 7.02 (dd), 7.76 (dd)8.35 (t)7.35–7.26 (m, 8H), 7.25–7.12 (m, 2H), 4.41 (t), 3.87 (dd)DMSO mdpi.com
N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide6.84 (d), 7.32 (d)10.62 (s), 10.81 (s)7.80 (d), 8.79 (d)- researchgate.net

Carbon-13 (¹³C) NMR Spectral Analysisrsc.orgvulcanchem.comontosight.airesearchgate.netmdpi.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. For example, the carbonyl carbon of the amide group in furan-3-carboxamides typically resonates at a downfield chemical shift, often in the range of 158-168 ppm. mdpi.commdpi.com In N-(2,2-diphenylethyl)furan-2-carboxamide, the carbonyl carbon signal appears at 158.12 ppm. mdpi.com The carbons of the furan ring have characteristic chemical shifts that help confirm the presence of this heterocyclic core. mdpi.com For instance, in 5-hydroxy-2-methyl-N-phenylnaphtho[1,2-b]this compound, the furan and naphthyl carbons appear at various shifts, with the carbonyl carbon at 162.50 ppm. rsc.org

In some instances, such as with certain anthra[2,3-b]furan-3-carboxamides, the signals of the carbon atoms in the chromophore may appear duplicated at room temperature. reactionbiology.comnih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives

CompoundCarbonyl (C=O)Furan CarbonsOther Key CarbonsSolventReference
5-Hydroxy-2-methyl-N-phenylnaphtho[1,2-b]this compound162.50153.19, 147.22, 116.24, 109.15142.88, 137.55, 127.77, 126.38, 123.81, 123.74, 123.52, 123.38, 123.08, 120.63, 119.53, 119.04, 13.09 (CH₃)DMSO-d₆ rsc.org
N-(2,2-Diphenylethyl)furan-2-carboxamide158.14148.27, 143.26, 113.76, 112.23145.29, 128.90, 128.38, 126.82, 50.40, 43.41DMSO mdpi.com
N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide156.71, 164.85114.69, 117.87, 126.21121.84, 139.80, 148.41, 151.05- researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)vulcanchem.comontosight.ai

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the furan ring and its substituents.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals.

These 2D NMR methods are invaluable for confirming the structural assignments made from 1D NMR data and for elucidating the structures of complex this compound derivatives. vulcanchem.com

Dynamic NMR Studies for Conformational Analysisrsc.org

Dynamic NMR (DNMR) studies can provide insights into conformational changes in molecules that occur on the NMR timescale. In some this compound derivatives, restricted rotation around the amide C-N bond can lead to the existence of different conformers or rotamers. reactionbiology.com This restricted rotation can be due to steric hindrance between the carboxamide group and substituents on the furan ring. reactionbiology.com

At room temperature, if the rate of interconversion between these conformers is slow, separate signals for each conformer may be observed in the NMR spectrum, leading to a duplication of signals. reactionbiology.comnih.gov As the temperature is increased, the rate of rotation increases, and the separate signals may broaden and eventually coalesce into a single, averaged signal. reactionbiology.comnih.gov This phenomenon, known as coalescence, can be analyzed to determine the energy barrier for the rotational process. nih.gov For example, in certain anthra[2,3-b]furan-3-carboxamides, a coalescence behavior is observed in the temperature range of 105–130 °C. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationreactionbiology.comvulcanchem.comontosight.airesearchgate.netmdpi.com

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental composition and thus the molecular formula of the compound. rsc.orgvulcanchem.com

For this compound derivatives, HRMS is crucial for confirming the proposed structure. For example, the HRMS data for 5-hydroxy-2-methyl-N-phenylnaphtho[1,2-b]this compound showed a calculated m/z for the molecular ion [M⁺] of 317.1052, with the found value being 317.1051, confirming the molecular formula C₂₀H₁₅NO₃. rsc.org Similarly, the molecular formula of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide was confirmed by a molecular ion peak at m/z 310.9904 [M + 2H]⁺. researchgate.net This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identificationreactionbiology.comontosight.airesearchgate.net

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

In the IR spectrum of a this compound, characteristic absorption bands can be observed for the key functional groups:

N-H stretch: The N-H bond of the amide group typically shows a stretching vibration in the region of 3100-3300 cm⁻¹. vulcanchem.com

C=O stretch: The carbonyl group (C=O) of the amide exhibits a strong absorption band, usually in the range of 1650-1680 cm⁻¹. vulcanchem.com

N-H bend: The N-H bending vibration of the amide can be seen around 1550-1580 cm⁻¹. vulcanchem.com

For example, the IR spectrum of 5-hydroxy-2-methyl-N-phenylnaphtho[1,2-b]this compound shows characteristic peaks at 3378 cm⁻¹ (N-H stretch) and 1642 cm⁻¹ (C=O stretch). rsc.org These vibrational frequencies provide strong evidence for the presence of the carboxamide functional group within the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools for the analysis of this compound and its derivatives, enabling their separation, purification, and purity verification. The selection of a specific technique is contingent on the compound's properties and the analytical objective, ranging from monitoring reaction progress to isolating highly pure products. Techniques such as Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of chemical reactions involving furan-3-carboxamides. mdpi.commdpi.com It allows for the qualitative assessment of the formation of the desired product and the consumption of reactants. For instance, in the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide, TLC on silica (B1680970) gel plates with a mobile phase of petroleum ether and diethyl ether (1:2) was used to confirm the formation of the target compound, which showed a retention factor (Rf) of 0.5. mdpi.com Similarly, the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide was monitored by TLC, with the product having an Rf of 0.48. mdpi.com

Column Chromatography: For the purification of this compound derivatives on a preparative scale, column chromatography is the method of choice. This technique is widely used after synthesis to isolate the target compound from unreacted starting materials, by-products, and other impurities. Silica gel (230–400 mesh) is a commonly used stationary phase for the purification of various this compound derivatives. rsc.org In other instances, neutral aluminum oxide (Al₂O₃) has been used as the solid support, particularly for purifying hybrid compounds. mdpi.commdpi.com The selection of the eluent system is critical and is often guided by preliminary TLC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of this compound compounds with high accuracy. Purity levels greater than 95% for various anthra[2,3-b]furan-3-carboxamides have been confirmed using HPLC analysis. researchgate.netreactionbiology.comnih.gov Reversed-phase HPLC (RP-HPLC) is frequently utilized, where a nonpolar stationary phase is paired with a polar mobile phase. Studies on furan derivatives have employed mobile phases consisting of methanol-water or acetonitrile-water mixtures to characterize their chromatographic behavior and lipophilicity. researchgate.net The high resolution of HPLC also allows for the isolation of crude furan products via preparative HPLC. nih.gov Furthermore, Ultrahigh-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle sizes, has been used for the quantification of furanilides in photochemical degradation studies. ethz.ch

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable furan derivatives. The purity of 2,5-dimethylfuran-3-carboxylic acid N-butyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-amide was confirmed by GC. google.com GC-MS is also a standard method for identifying furan-3-carboxylic acid as its methyl ester in complex biological samples like urine. chemsrc.com

The following table summarizes various chromatographic conditions used for the analysis and purification of this compound derivatives.

Technique Compound Type Stationary Phase Mobile Phase / Eluent Purpose Reference
TLC N-(2,2-Diphenylethyl)furan-2-carboxamideSilica gel 60Petroleum ether / Diethyl ether (1:2)Reaction Monitoring mdpi.com
TLC Furan-2-carboxamide derivativeSilica gel-Reaction Monitoring mdpi.com
Column Chromatography 2,5-Dimethylthis compound (B11958162) derivativesSilica gel (230-400 mesh)Not specifiedPurification rsc.org
Column Chromatography Furan-carboxamide hybrid compoundsNeutral aluminum oxide (Al₂O₃)DichloromethanePurification mdpi.commdpi.com
HPLC Anthra[2,3-b]furan-3-carboxamidesNot specifiedNot specifiedPurity Assessment (>95%) researchgate.netreactionbiology.comnih.gov
RP-HPLC Furan derivativesReversed-phaseMethanol-water, Acetonitrile-waterLipophilicity Studies researchgate.net
UPLC FuranilidesReversed-phaseNot specifiedQuantification ethz.ch
GC 2,5-Dimethylfuran-3-carboxylic acid amide derivativeNot specifiedNot specifiedPurity Assessment google.com

X-ray Crystallography for Solid-State Molecular Architecture

A detailed crystallographic analysis has been performed on a novel furan-1,3,4-oxadiazole carboxamide derivative, specifically 2-(5-((5-bromo-2-methylfuran-3-yl)formamido))-5-(4-chlorophenyl)-1,3,4-oxadiazole (a compound analogous to '5a' from the study). cjsc.ac.cn The structure was determined by single-crystal X-ray diffraction, revealing key architectural features. The compound crystallizes in the triclinic system with the space group P-1. cjsc.ac.cn The crystal structure is stabilized by intermolecular hydrogen bonds, such as N–H···N and C–H···O interactions, which link the molecules into a stable, three-dimensional network. cjsc.ac.cn

The crystallographic data for the furan-1,3,4-oxadiazole carboxamide derivative are presented in the table below. cjsc.ac.cn This information provides a concrete example of the detailed molecular architecture that can be determined for complex this compound analogues.

Parameter Value Reference
Compound Furan-1,3,4-oxadiazole carboxamide derivative (5a) cjsc.ac.cn
Crystal System Triclinic cjsc.ac.cn
Space Group P-1 cjsc.ac.cn
Unit Cell Dimensions
a4.7261(5) Å cjsc.ac.cn
b10.4672(11) Å cjsc.ac.cn
c14.5886(13) Å cjsc.ac.cn
α106.081(4)° cjsc.ac.cn
β91.043(3)° cjsc.ac.cn
γ99.456(4)° cjsc.ac.cn
Volume (V) 682.48(12) ų cjsc.ac.cn
Molecules per unit cell (Z) 2 cjsc.ac.cn
Key Interactions N(3)–H(3A)···N(2) and C(8)–H(8A)···O(3) hydrogen bonds cjsc.ac.cn

Computational and Theoretical Investigations of Furan 3 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to examine the electronic structure of molecules. scispace.com It allows for the calculation of molecular geometries, energy levels, and electron distribution, which are fundamental to understanding chemical reactivity. scispace.comresearchgate.net For furan-3-carboxamide and its derivatives, DFT has been employed to explore reaction pathways and predict molecular stability. reactionbiology.comscielo.br

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, helping to identify transition states, intermediates, and the most favorable reaction pathways.

Reaction Selectivity: In studies of related carboxamide structures, DFT calculations using methods like B3LYP/6-31+G(d) have been used to assess regioselectivity in reactions such as N-alkylation. scielo.br By calculating the acidity of different nitrogen atoms (e.g., N-H) and the activation energies for competing pathways, researchers can predict which site is more likely to react. scielo.br

Cycloaddition Reactions: The reaction mechanisms of furan (B31954) rings, such as the [4+2] cycloaddition in Diels-Alder reactions, have been investigated using DFT. researchgate.net These studies can determine activation energies and analyze the influence of different substituents on the reaction's feasibility and outcome. For instance, the ozonolysis of furan derivatives was studied using high-level methods like CCSD(T)//M06-2X, revealing that the primary pathway is a 1,3-dipole cycloaddition of ozone with the C=C double bond of the furan ring. researchgate.net

Degradation Pathways: Theoretical studies have also explored the degradation of furan carboxamides. It has been hypothesized that photodegradation can be initiated by a 1-electron oxidation on the amide nitrogen, forming an unstable N-centered radical. acs.org

A summary of representative DFT studies on the reaction mechanisms of furan derivatives is presented below.

Table 1: DFT Studies on Reaction Mechanisms of Furan Derivatives

Reaction Type Computational Method Key Findings Reference(s)
N-ethylation B3LYP/6-31+G(d) Regioselectivity is associated with the higher acidity of the target N-H unit. scielo.br
Ozonolysis CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) The main reaction path is a 1,3-dipole cycloaddition of ozone with the furanic C=C bond. researchgate.net
Diels-Alder B3LYP/6–311 + G(d,p) Low temperatures favor the formation of the cycloaddition adduct. researchgate.net

Conformational Analysis and Molecular Stability

This compound and its derivatives possess conformational flexibility, particularly due to rotation around the amide bond (CO-N) and the bond connecting the furan ring to the carboxamide group.

Rotational Isomers: The amide bond's rotational barrier can lead to the existence of stable E/Z (cis/trans) geometrical isomers. reactionbiology.com DFT calculations, combined with experimental NMR data, have been used to identify multiple stable conformations (rotamers) for N-substituted furan carboxamides and related structures. For N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted nine stable conformers (four Z and five E structures). scielo.br

Influence of Substituents: The stability of different conformers can be influenced by substituents on the furan ring or the amide nitrogen. In anthra[2,3-b]furan-3-carboxamides, the presence of asymmetrical diamines in a side chain leads to E/Z isomers that are observable in NMR spectra. reactionbiology.com

Computational Methods: The choice of DFT functional and basis set can impact the results of conformational analysis. Studies on flexible furanoside rings have shown that while widely used methods like B3LYP can provide valuable insights, more advanced functionals or methods like RI-MP2 may be needed to accurately model complex structures. frontiersin.org

Table 2: Conformational Insights into Furan Carboxamide Structures

Compound Type Method(s) Key Findings Reference(s)
Anthra[2,3-b]furan-3-carboxamides DFT (B3LYP), NMR Hampered rotation in the carboxamide spacer leads to observable E/Z geometrical isomers. reactionbiology.com
N-benzyl-N-(furan-2-ylmethyl)acetamide DFT, NMR Co-existence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule (ligand), such as a this compound derivative, binds to the active site of a biological target, typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.netnih.gov

Docking simulations calculate the binding energy and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-target complex. vulcanchem.comresearchgate.net For example, a series of (1H-pyrazole-1-carbothioamido)acetamido)this compound hybrids were designed and docked against the neuroinflammatory targets HMGB1 and HMGB1 Box A proteins to select the most promising derivatives for synthesis. x-mol.net In another study, furan-carboxamide derivatives were investigated as potential inhibitors of the H5N1 influenza virus through molecular docking. rsc.org Similarly, docking of an N-substituted tetrahydrothis compound into the 23S rRNA of a bacterial ribosome predicted three hydrogen bonds and stabilizing hydrophobic interactions. vulcanchem.com

Table 3: Examples of Molecular Docking Studies with this compound Derivatives

This compound Derivative Biological Target Key Predicted Interactions Reference(s)
Furan-pyrazole hybrids HMGB1, HMGB1 Box A proteins Not specified in abstract nih.govx-mol.net
Furan-azetidinone hybrids Anti-cancer targets Not specified in abstract ijpsr.com
N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrothis compound 23S rRNA (bacterial ribosome) Hydrogen bonds with residues A2473, C2103; π-stacking with U2538 vulcanchem.com
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide H5N1 influenza virus targets Binding to the 150-cavity auxiliary site was explored. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms in a ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. researchgate.net

These simulations are valuable for:

Assessing Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether a ligand remains stably bound in the pose predicted by docking or if it shifts or dissociates. This was demonstrated in a 50 ns MD simulation of N-(4-bromophenyl)furan-2-carboxamide analogues with the NDM-1 enzyme to validate the stability of the docked complexes. researchgate.net

Refining Binding Affinity: MD simulations can be combined with methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate the free energy of binding more accurately than docking scores alone. researchgate.net

Understanding Dynamic Interactions: MD can reveal how the protein and ligand adapt to each other upon binding and highlight the role of water molecules in mediating interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, or hydrophobic properties) to its activity. mdpi.com

Once a reliable QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Model Development: A QSAR study on furan-3-carboxamides involved synthesizing a series of compounds, evaluating their in-vitro antimicrobial activity, and then developing a model to correlate physicochemical parameters with this activity. nih.gov

Predictive Application: In another example, a QSAR model developed for a different class of compounds (indeno[1,2-b]indoles) was used to predict the protein kinase CK2 inhibitory activity of 25 naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. nih.govresearchgate.net This led to the identification and subsequent in-vitro confirmation of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]this compound as a potent inhibitor. mdpi.comresearchgate.net

Table 4: QSAR Modeling of this compound Derivatives

Compound Series Biological Activity Model Goal Key Outcome Reference(s)
Furan-3-carboxamides Antimicrobial Correlate physicochemical parameters with activity. A statistically significant correlation was established. nih.gov
Naphtho[2,3-b]this compound derivatives Protein Kinase CK2 Inhibition Predict activity of new compounds based on a model from a different scaffold. Identified a this compound derivative with an IC₅₀ value of 2.33 µM. mdpi.comnih.govresearchgate.net

Biological Activities and Mechanistic Investigations of Furan 3 Carboxamide Derivatives

Anticancer and Antitumor Properties of Furan-3-carboxamide Derivatives

This compound derivatives, particularly those fused with an anthraquinone (B42736) scaffold to form anthra[2,3-b]furan-3-carboxamides, have emerged as a significant class of compounds with potent anticancer and antitumor properties. reactionbiology.comresearchgate.netnih.gov Chemical modifications to this core structure have been explored to optimize their efficacy as antitumor agents. researchgate.net Research has demonstrated that these compounds exhibit powerful antiproliferative activity across a range of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic drugs. reactionbiology.comnih.gov

Cytotoxic Effects on Diverse Cancer Cell Lines

A substantial body of research has demonstrated that this compound derivatives, especially 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides, are potent inhibitors of cancer cell proliferation, often acting at submicromolar concentrations. reactionbiology.comnih.gov These compounds have shown high cytotoxic potency against a panel of mammalian tumor cell lines, including murine leukemia (L1210), human cervical carcinoma (HeLa), human myeloid leukemia (K562), and human colon carcinoma (HCT116). reactionbiology.comnih.gov

A key feature of these derivatives is their ability to overcome common mechanisms of drug resistance. researchgate.net They have proven to be similarly effective against wild-type cancer cells and their isogenic counterparts that exhibit resistance through P-glycoprotein (Pgp) expression or the inactivation of the p53 tumor suppressor gene. reactionbiology.comresearchgate.netnih.gov For instance, while the K562/4 cell line is highly resistant to doxorubicin (B1662922) due to Pgp expression, many anthra[2,3-b]furan-3-carboxamides show resistance indices close to or less than 1, indicating a lack of cross-resistance. nih.gov The derivative (S)-3-aminopyrrolidine 3d, in particular, has been identified as a highly potent compound, inhibiting the proliferation of wild-type tumor cells at submicromolar concentrations. reactionbiology.comnih.gov

Table 1: Antiproliferative Activity (IC₅₀, μM) of Selected Anthra[2,3-b]this compound Derivatives This table is interactive. Click on the headers to sort the data.

Compound L1210 (Leukemia) HeLa (Cervical) K562 (Leukemia) K562/4 (Resistant Leukemia) HCT116 (Colon) HCT116p53KO (Resistant Colon)
3c ((R)-3-aminopyrrolidine derivative) 0.28 0.21 0.23 0.21 0.17 0.14
3d ((S)-3-aminopyrrolidine derivative) 0.14 0.12 0.12 0.10 0.11 0.10
Doxorubicin (Reference Drug) 0.04 0.08 0.04 1.72 0.08 0.07

Data sourced from studies on anthra[2,3-b]furan-3-carboxamides. reactionbiology.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic activity of this compound derivatives is strongly linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov Studies on selected anthra[2,3-b]this compound derivatives, such as compounds 3c and 3d, have shown that at low micromolar concentrations, they cause apoptotic cell death. reactionbiology.comnih.gov This induction of apoptosis is often preceded by or occurs concurrently with an arrest of the cell cycle in the G2/M phase. reactionbiology.comresearchgate.netnih.gov

Further investigations into furan-based derivatives have confirmed their pro-apoptotic capabilities. nih.gov For example, certain novel furan (B31954) compounds were found to trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov This was evidenced by an increase in the levels of the pro-apoptotic proteins p53 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 in treated MCF-7 breast cancer cells. nih.gov Analysis using Annexin V/PI staining confirms that cell death occurs via an apoptotic cascade. nih.gov The ability of these compounds to cause an accumulation of cells in the G2/M and pre-G1 phases of the cell cycle further underscores their role in disrupting cancer cell proliferation and promoting cell death. nih.gov

Molecular Target Engagement and Mechanistic Pathways

The anticancer effects of this compound derivatives are underpinned by their interaction with multiple critical intracellular targets. The planar anthraquinone fused system allows these molecules to engage with nucleic acids and key enzymes involved in cell proliferation and survival. nih.gov

A primary mechanism of action for many anthraquinone-based anticancer agents is the inhibition of topoisomerases, enzymes that are critical for resolving DNA topological problems during replication, transcription, and repair. nih.gov this compound derivatives have been shown to be potent inhibitors of both topoisomerase I (Top1) and topoisomerase II (Top2). reactionbiology.comnih.gov Compounds such as 3c and 3d were found to attenuate the relaxation of supercoiled DNA mediated by both enzymes. reactionbiology.comnih.gov This inhibition disrupts essential cellular processes that rely on DNA unwinding, ultimately contributing to cell cycle arrest and apoptosis. nih.govnih.gov The most cytotoxic derivatives in some series have been consistently identified as those that effectively attenuate plasmid DNA relaxation by topoisomerase 1. researchgate.netnih.gov

The ability to bind directly to DNA is a key feature of the this compound chemotype. nih.gov Spectrophotometric analysis and molecular docking studies have confirmed that these compounds form stable intercalative complexes with duplex DNA. reactionbiology.comnih.gov The planar chromophore of the anthra[2,3-b]furan-5,10-dione scaffold inserts itself between the base pairs of the DNA double helix. reactionbiology.com This intercalation is stabilized by extensive stacking interactions with flanking base pairs and the formation of hydrogen bonds between the ligand's hydroxyl groups and the DNA backbone. reactionbiology.com This physical disruption of the DNA structure interferes with DNA replication and transcription, contributing significantly to the compound's cytotoxic effects. units.it

More recent investigations have uncovered a novel mechanistic pathway involving the modulation of cellular metabolism and epigenetic regulators. nih.govmdpi.com Certain 4,11-diaminoanthra[2,3-b]furan-5,10-dione derivatives have been shown to target and downregulate the tumor-associated NADH oxidase (tNOX, also known as ENOX2). nih.govmdpi.comresearchgate.net tNOX is an enzyme expressed on the surface of cancer cells that plays a role in generating NAD+, a critical coenzyme for cellular energy metabolism. mdpi.comacs.org

By engaging with and inhibiting tNOX, these this compound derivatives decrease the intracellular NAD+/NADH ratio. nih.govnih.gov This reduction in available NAD+ directly suppresses the activity of NAD+-dependent enzymes, most notably Sirtuin 1 (SIRT1), a class III histone deacetylase. nih.govresearchgate.netacs.org SIRT1 is often overexpressed in cancers and promotes cell survival by deacetylating various proteins, including tumor suppressors. researchgate.net The inhibition of SIRT1 leads to the increased acetylation of target proteins, such as p53 in p53-wild-type cells or c-Myc in p53-deficient cells, which can trigger apoptotic pathways. nih.govnih.gov This tNOX-SIRT1 regulatory axis represents a critical mechanism through which these compounds exert their potent and broad-spectrum anticancer activity. mdpi.comacs.org

Inhibition of Protein Kinases

Research has shown that these compounds can exhibit a multi-targeting mechanism. For instance, the derivative (S)-3-(3-aminopyrrolidine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione, also known as anthrafuran, has been found to decrease the activity of selected human protein kinases in vitro. nih.gov This suggests that its cytotoxic effects are not limited to a single mode of action but involve the modulation of several signaling pathways crucial for cancer cell proliferation and survival. nih.govresearchgate.net The ability of these this compound derivatives to inhibit protein kinases, alongside their capacity to interact with DNA and topoisomerases, underscores their potential as multifaceted anticancer agents. nih.govresearchgate.net

One study focused on the discovery of new inhibitors for Casein Kinase II (CK2), a protein kinase implicated in cancer. mdpi.comnih.gov Through a combination of QSAR modeling and in vitro testing, a naphtho[2,3-b]furan-4,9-dione (B1206112) derivative, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]this compound, was identified as a potent CK2 inhibitor with an IC₅₀ value of 2.33 µM. mdpi.comnih.gov

CompoundTargetActivity (IC₅₀)Reference
(S)-3-(3-aminopyrrolidine-1-carbonyl)-4,11-dihydroxy-2-methylanthra[2,3-b]furan-5,10-dione (anthrafuran)Protein KinasesNot specified nih.govresearchgate.net
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]this compoundCasein Kinase II (CK2)2.33 µM mdpi.comnih.gov
Overcoming Multidrug Resistance Mechanisms (e.g., P-glycoprotein expression, p53 inactivation)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp) or the inactivation of tumor suppressor genes such as p53. nih.govnih.gov this compound derivatives, specifically anthra[2,3-b]furan-3-carboxamides, have demonstrated a remarkable ability to circumvent these resistance mechanisms. nih.govresearchgate.netnih.gov

Studies have shown that these compounds are highly potent against tumor cell lines that exhibit determinants of altered drug response. nih.govreactionbiology.com For example, a series of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides displayed high antiproliferative activity against both wild-type and drug-resistant tumor cell lines. nih.gov Their efficacy was maintained in cells with Pgp expression and in those with genetically inactivated p53. nih.govnih.gov

The cytotoxic potency of these this compound derivatives was tested on various cell lines, including the K562 myeloid leukemia cell line and its Pgp-expressing, multidrug-resistant variant K562/4. nih.gov While the reference drug doxorubicin showed a high resistance index (RI ≈ 43), the anthra[2,3-b]furan-3-carboxamides exhibited resistance indices close to or less than 1, indicating their effectiveness against Pgp-mediated resistance. nih.gov Similarly, these compounds were equally potent against human colon carcinoma HCT116 cells and their p53-knockout counterparts (HCT116p53KO), demonstrating that their mechanism of inducing cell death is not dependent on a functional p53 pathway. nih.govnih.govresearchgate.net

The ability of these derivatives to be effective against cells with Pgp expression or p53 inactivation suggests they are promising candidates for developing new anticancer drugs capable of overcoming common forms of treatment resistance. nih.govresearchgate.netnih.gov

Compound ClassResistance MechanismCell Lines TestedOutcomeReference
Anthra[2,3-b]furan-3-carboxamidesP-glycoprotein (Pgp)K562 and K562/4 (Pgp-expressing)Low resistance index (RI ≈ 1), effective against resistant cells. nih.gov
Anthra[2,3-b]furan-3-carboxamidesp53 InactivationHCT116 (wild-type) and HCT116p53KO (p53-null)Similar cytotoxicity, indicating p53-independent mechanism of action. nih.govnih.gov

Antimicrobial and Antifungal Activities

Efficacy Against Bacterial Strains, Including Drug-Resistant Pathogens

This compound derivatives have been evaluated for their in vitro antimicrobial activity against a variety of bacterial pathogens. nih.govderpharmachemica.com Research has demonstrated that certain compounds within this class exhibit notable efficacy. For instance, a series of arylfuran derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net One compound containing an amino group was particularly effective against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. researchgate.net

Furthermore, the challenge of drug-resistant bacteria has led to the investigation of furan-carboxamides against these formidable pathogens. N-(4-bromophenyl)furan-2-carboxamide and its derivatives were tested against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these synthesized compounds showed significant antibacterial potential against these resistant strains, highlighting their promise as a scaffold for developing new antibiotics. researchgate.netnih.gov

Antifungal Activity Against Filamentous Fungi and Yeast

The antifungal properties of this compound derivatives have been well-documented. nih.govderpharmachemica.com These compounds have shown efficacy against a spectrum of fungal species, including both yeasts and filamentous fungi. nih.govsci-hub.se For example, Fenfuram, furcarbanil, and methfuroxam (B1204882) are furan-carboxamide fungicides known to inhibit the respiratory system of pathogens. sci-hub.se

In vitro antimicrobial assessments have confirmed the activity of furan-3-carboxamides against various fungi. nih.govderpharmachemica.com Some derivatives have demonstrated significant inhibitory action against yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. sci-hub.sersc.org The broad-spectrum antifungal activity suggests that the this compound scaffold is a valuable starting point for the development of new antifungal agents. sci-hub.se

Algaecidal Efficacy

In addition to their antibacterial and antifungal properties, this compound derivatives have also been assessed for their algaecidal activity. nih.govderpharmachemica.com Preliminary in vitro screening of a series of these compounds demonstrated that they possess efficacy against algae, indicating a broad antimicrobial profile that extends to photosynthetic microorganisms. nih.govderpharmachemica.com

Antiviral Activity (e.g., Inhibition of Influenza A H5N1 Virus)

A novel series of furan-carboxamide derivatives has been identified as potent inhibitors of the lethal Influenza A H5N1 virus. researchgate.netrsc.org Structure-activity relationship (SAR) studies revealed that the presence of a 2,5-dimethyl-substituted furan or thiophene (B33073) moiety significantly influences the anti-influenza activity. researchgate.netnih.gov

Among the synthesized compounds, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a) emerged as a particularly potent inhibitor. researchgate.netrsc.org It demonstrated significant activity against the H5N1 virus with a 50% effective concentration (EC₅₀) of 1.25 μM and a 50% cytotoxic concentration (CC₅₀) of 100 μM, values that are comparable to the established antiviral drug amantadine. researchgate.netnih.gov This discovery marks the first instance of identifying the simple furan-carboxamide scaffold as a novel class of inhibitors for the H5N1 influenza virus. researchgate.netrsc.org Further investigations into related heterocyclic compounds have also shown promising antiviral activity against the H5N1 strain. farmaceut.orgnih.gov

CompoundVirus TargetEC₅₀ ValueReference
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a)Influenza A (H5N1)1.25 µM researchgate.netrsc.orgnih.gov

Identification of Antiviral Scaffolds

The this compound core structure has been identified as a promising scaffold for the development of novel antiviral agents, particularly against influenza A viruses. researchgate.netrsc.orgrsc.org Systematic structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can significantly influence its antiviral potency. rsc.orgrsc.org

One key finding is the importance of the 2,5-dimethyl-substituted furan ring. researchgate.netrsc.org This substitution pattern has been shown to have a significant impact on anti-influenza activity. researchgate.netrsc.orgrsc.org For instance, the compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a) demonstrated potent inhibitory activity against the lethal H5N1 influenza A virus, with a reported EC50 value of 1.25 μM. researchgate.netrsc.orgrsc.org This was a noteworthy discovery, as it was the first time that simple furan-carboxamide derivatives were identified as inhibitors of this highly pathogenic influenza strain. researchgate.netrsc.orgrsc.org

Further research has underscored the importance of substituents on the phenyl ring of these derivatives. rsc.org Generally, compounds with electron-withdrawing groups on the phenyl ring exhibited greater potency in cellular assays compared to those with electron-donating groups. researchgate.net For example, derivatives with fluoro, bromo, chloro, nitro, and trifluoromethyl groups were investigated. rsc.org The position of the substituent on the phenyl ring also plays a crucial role, with para-substituted compounds showing more potent anti-H5N1 activity than those with meta- or ortho-substituents. nih.gov

Table 1: Antiviral Activity of this compound Derivatives against H5N1 Virus

Compound Substituent on Phenyl Ring EC50 (μM) Reference
1a 4-nitro 1.25 researchgate.netrsc.orgrsc.org
1b Unsubstituted 7.716 rsc.org
- 4-cyano 5.302 researchgate.net
- 3-nitro 9.970 researchgate.net

EC50: Half maximal effective concentration

Proposed Molecular Interactions with Viral Proteins (e.g., M2 ion channel)

Preliminary mechanistic studies suggest that this compound derivatives may exert their antiviral effects by targeting the influenza A virus M2 ion channel protein. researchgate.netresearchgate.net This protein is a homotetramer that forms a pH-dependent proton channel essential for the uncoating of the viral ribonucleoproteins during the early stages of infection. researchgate.netfrontiersin.org

Computer modeling and molecular docking studies have provided insights into the potential binding mode of these compounds. researchgate.netresearchgate.net It is proposed that compound 1a interacts with the M2 ion channel protein, likely blocking its function and thereby preventing the release of viral genetic material into the host cell. researchgate.net The interaction involves both hydrophobic interactions and hydrogen bonds with the backbone residues of the M2 ion channel protein. researchgate.netresearchgate.net Specifically, the furan-carboxamide derivative is thought to enter the M2 protein pocket formed by residues such as Ala-30 and Asn-31. researchgate.net

The structure of the furan-carboxamide derivative is crucial for this interaction. The length of the linker between the furan core and the phenyl ring appears to be a critical factor. nih.gov Molecular docking investigations have suggested that some furan-carboxamide analogues with longer linkers cannot efficiently interact with the M2 protein cavity. nih.gov This highlights the importance of optimizing the structural features of these derivatives to enhance their binding affinity and inhibitory potency against the M2 ion channel.

Anti-inflammatory Properties and Modulation of Inflammatory Responses

Certain this compound derivatives have demonstrated notable anti-inflammatory properties. smolecule.comsmolecule.com These compounds have been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. smolecule.com For example, 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)this compound has been identified as having anti-inflammatory activity through the inhibition of pro-inflammatory cytokine production. smolecule.com

Another derivative, N-(5-nitrothiazol-2-yl)-furan-3-carboxamide (compound 4), exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. researchgate.net This compound showed a substantial inhibition of paw edema at a dose of 100 mg/kg, with its activity being comparable to the standard anti-inflammatory drug aceclofenac. researchgate.net The study highlighted that the this compound analog demonstrated prominent and sustained anti-inflammatory activity throughout the observation period. researchgate.net

The anti-inflammatory effects of furan derivatives are often linked to their ability to modulate various inflammatory pathways. dovepress.com This can include the suppression of reactive oxygen species (O2) and nitric oxide (NO) production, as well as the regulation of the mRNA expression of inflammatory mediators. dovepress.com The presence of the furan ring itself is believed to play a significant role in these biological activities due to its electron transfer capabilities. dovepress.com

Neuroinflammatory Protective Potentials

The potential of this compound derivatives to protect against neuroinflammation is an emerging area of research. researchgate.net Neuroinflammation is a key process in the pathogenesis of various neurodegenerative diseases, and targeting the dysfunctional activation of microglia, the primary immune cells of the brain, is a promising therapeutic strategy. researchgate.net

In one study, a series of 2,4-thiazolidinyl-furan-3-carboxamide derivatives were designed and synthesized. researchgate.net These compounds were then evaluated for their ability to suppress inflammatory markers in microglial cells. Several of these derivatives were found to significantly suppress the levels of pro-inflammatory markers such as TNF-α, IL-1β, and IL-6. researchgate.net

Molecular docking studies have suggested that these compounds may exert their neuroprotective effects by interacting with targets like the High Mobility Group Box 1 (HMGB1) protein, which is a key mediator of neuroinflammation. researchgate.netvulcanchem.com For example, in silico docking of 5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide against HMGB1 predicted strong interactions, including hydrogen bonding and π-cation interactions. vulcanchem.com These findings suggest that this compound-based compounds could serve as lead moieties for the development of novel anti-neuroinflammatory agents. researchgate.net

Antidiabetic Activity

While the primary focus of research on this compound has been on its antiviral and anti-inflammatory properties, some studies have indicated its potential as an antidiabetic agent. researchgate.net The class of furan carboxamides, in general, has been noted for a variety of pharmacological activities, including antidiabetic effects. researchgate.net However, specific and detailed research focusing solely on the antidiabetic activity of this compound derivatives is still limited. The broader class of furan-containing compounds has been investigated for various therapeutic applications, and the potential for antidiabetic activity warrants further exploration. smolecule.com

Structure Activity Relationship Sar Studies and Lead Optimization of Furan 3 Carboxamide Analogues

Identification of Critical Structural Motifs for Biological Potency

SAR studies have consistently highlighted that the biological potency of this class of compounds is not vested in a single feature but rather in the interplay of several structural motifs. The core furan-3-carboxamide unit itself is often essential for activity.

Key structural elements identified across various studies include:

The Furan (B31954) Ring: The furan moiety, an electron-rich aromatic system, is a crucial structural component. mdpi.com Its ability to form hydrogen bonds and interact with biological enzymes contributes significantly to the molecule's physiological activity. mdpi.com In some contexts, replacing the furan ring with other heterocycles like thiophene (B33073) can modulate activity, but the five-membered heterocyclic ring is often a primary contributor to the inhibitory action. rsc.org

The Carboxamide Linker: The amide bond at the 3-position of the furan ring is a critical linker. Its replacement with other functional groups, such as an ester or a ketone, typically leads to a complete loss of biological activity, underscoring the necessity of the amide for receptor interaction. vulcanchem.com The carbonyl moiety within this linker is particularly crucial for cytotoxicity in certain anticancer analogues. researchgate.net

Fused Ring Systems: For potent anticancer activity, the this compound is often fused to a larger scaffold, such as an anthraquinone (B42736) system (anthra[2,3-b]furan-3-carboxamides). In these complex structures, specific features of the fused system, like the 4,11-dihydroxy groups on the anthraquinone core, are critical for cytotoxicity. researchgate.net

Amide Substituents: The nature of the substituent attached to the amide nitrogen is a major determinant of potency and target specificity. For instance, in anthra[2,3-b]this compound-based antitumor agents, a cyclic diamine residue on the side chain is considered a crucial structural element. researchgate.net

Influence of Substituent Nature and Position on Pharmacological Profile

The pharmacological profile of this compound analogues can be dramatically altered by the nature and placement of various substituents on the furan ring and the amide side chain.

Substituents on the Furan Ring:

Position 2: A methyl group at this position has been shown to enhance metabolic stability. vulcanchem.com However, increasing the size of the alkyl chain (e.g., to ethyl) can decrease potency in certain receptor binding assays. vulcanchem.com For some antitumor anthra[2,3-b]furan-3-carboxamides, the substituent at the 2-position was found not to be critical for cytotoxicity. researchgate.net

Positions 2 and 5: In the context of anti-influenza activity, systematic SAR studies revealed that a 2,5-dimethyl-substituted furan ring had a significant positive influence on antiviral potency. rsc.org The removal of the methyl group from the furan ring in these analogues resulted in inferior inhibitory activity. researchgate.net

Substituents on the Amide Side Chain:

The side chain attached to the carboxamide nitrogen plays a vital role in tuning the pharmacological effect. In a series of anti-influenza agents, a thioether linker and a terminal phenyl ring were part of the active pharmacophore. Substitutions on this phenyl ring were critical; for example, an electron-withdrawing nitro group at the para-position (4-position) of the benzyl (B1604629) ring yielded the best activity against the H5N1 virus. rsc.orgresearchgate.net

In a series of antitumor anthra[2,3-b]furan-3-carboxamides, the stereochemistry of the amide substituent was crucial. The derivative with an (S)-3-aminopyrrolidine side chain demonstrated superior anticancer activity and lower toxicity compared to its (R)-isomer. researchgate.net Analogues with other cyclic diamines like 3-aminopiperidine or piperazine (B1678402) generally showed lower potency. reactionbiology.com

The following table summarizes the influence of substituents on the anti-H5N1 activity of a series of 2,5-dimethyl-furan-3-carboxamide derivatives.

CompoundR (Substituent on Benzyl Ring)EC₅₀ (μM)
1a 4-NO₂1.25
1b H10.36
1c 4-F11.51
1d 4-Cl4.89
1e 4-Br5.28
1f 4-CN2.65
1g 4-CH₃16.21

Data sourced from MedChemComm, 2017, 8, 795-801. rsc.org

Rational Design Principles for Enhanced Efficacy and Selectivity

The advancement of this compound analogues as therapeutic candidates relies on rational design strategies aimed at optimizing their efficacy and selectivity while minimizing off-target effects.

Molecular Hybridization: This strategy involves integrating distinct pharmacophoric elements from different bioactive molecules into a single hybrid compound. mdpi.comresearchgate.net The goal is to create a new molecule with potentially improved affinity, dual modes of action, or better selectivity. mdpi.comresearchgate.net For example, designing a hybrid molecule by combining pharmacophoric patterns from tryptamine, isatoic anhydride (B1165640), and furan-2-carbonyl chloride is one such approach aimed at enhancing therapeutic potential. mdpi.com

Scaffold Hopping: This technique involves replacing a core molecular scaffold with a different one that maintains a similar three-dimensional arrangement of key functional groups. This was successfully employed in the development of antitumor agents, where the core structure of a naphtho[2,3-f]indole-5,10-dione was replaced with an anthra[2,3-b]furan-5,10-dione scaffold. reactionbiology.comnih.govnih.gov This "hop" led to new candidates with high antiproliferative potency against various tumor cell lines, including those resistant to existing drugs. reactionbiology.comnih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, it can guide the design of more potent and selective inhibitors. For instance, co-crystal structure data of related compounds like 2,3-dihydrobenzofuran-7-carboxamide (B140375) with their target (PARP-1) revealed an empty pocket adjacent to the 2-position of the scaffold. acs.org This information rationally guided the introduction of various substitutions at that position to enhance binding and inhibitory activity. acs.org Similarly, understanding that polar hydroxyl groups are beneficial for PARP-1 inhibition guided the synthesis of analogues with these features. acs.org

Bioisosteric Replacement: This principle involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties (a bioisostere) to improve the molecule's pharmacokinetic or pharmacodynamic properties. researchgate.net For example, replacing a furan ring with a thiophene ring is a common bioisosteric switch that can influence activity. rsc.org In one study, thiophene-containing compounds displayed more potent anti-influenza activity than their furan counterparts. rsc.org Another example is the use of five-membered azoles as bioisosteres for amide groups to improve metabolic stability. researchgate.net

Predictive Modeling for this compound Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This predictive tool is valuable in drug discovery for guiding the synthesis of new analogues with potentially enhanced activity.

For this compound derivatives, QSAR investigations have been applied to understand the physicochemical parameters that govern their antimicrobial effects. nih.gov A study on a series of furan-3-carboxamides with antimicrobial properties utilized QSAR to find a correlation between various calculated physicochemical parameters of the compounds and their observed biological activity against fungi and other microorganisms. nih.gov

The general process of developing a QSAR model involves:

Data Set Assembly: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which quantify various aspects of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the biological activity. acs.org Techniques like the least absolute shrinkage and selection operator (lasso) can be used to select the most relevant descriptors and prevent overfitting. acs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. u-strasbg.fr

While specific QSAR equations for furan-3-carboxamides are proprietary to the research that developed them, the application of this methodology has been confirmed for this class of compounds, aiding in the rational design of new antimicrobial agents. nih.gov

Environmental Photochemistry and Degradation Mechanisms of Furan 3 Carboxamide Derivatives

Investigation of Photodegradation Pathways in Aquatic Systems

In sunlit surface waters, the photodegradation of furan-3-carboxamide derivatives is primarily governed by indirect photolysis, involving reactive species generated from the photoexcitation of chromophoric dissolved organic matter (CDOM). nih.govacs.org Direct photolysis, the direct absorption of sunlight by the compound leading to its degradation, is generally not a significant pathway for these molecules. acs.org Two major reactive intermediates, singlet oxygen (¹O₂) and triplet-state chromophoric dissolved organic matter (³CDOM*), are the principal drivers of their photochemical transformation. nih.govacs.org

Singlet Oxygen-Mediated Degradation

Singlet oxygen (¹O₂) is a highly reactive form of oxygen produced when ground-state oxygen is sensitized by excited CDOM. acs.orgacs.org It is considered the predominant mechanism responsible for the photodegradation of this compound derivatives. acs.org The furan (B31954) ring within the molecule is particularly susceptible to attack by ¹O₂, leading to its oxidative decomposition. acs.orgnih.gov This reaction typically proceeds through a [4+2] cycloaddition, forming an unstable endoperoxide intermediate. nih.gov This intermediate can then undergo further reactions, leading to the breakdown of the furan ring and the formation of various degradation products, such as dicarboxylic acids. nih.govresearchgate.net

Research has demonstrated that the extent of ¹O₂-induced degradation can be successfully predicted using bimolecular rate constants obtained from time-resolved laser flash photolysis experiments. mcneill-group.orgnih.gov This predictability suggests that structure-reactivity relationships can be effectively used to estimate the environmental persistence of these compounds with respect to singlet oxygen-mediated pathways. mcneill-group.org

Triplet Chromophoric Dissolved Organic Matter (³CDOM)-Induced Reactions*

Triplet-state chromophoric dissolved organic matter (³CDOM) is another key reactive species formed upon the absorption of sunlight by CDOM. acs.orgethz.ch While this compound derivatives, particularly those with electron-rich anilide moieties, can react with ³CDOM, this pathway is less straightforward than singlet oxygen-mediated degradation. acs.org The anilide portion of the molecule is the primary site of reaction with ³CDOM*. acs.org

Structure-Reactivity Relationships in Photochemical Processes

The chemical structure of this compound derivatives plays a critical role in determining their reactivity towards ¹O₂ and ³CDOM*. By modifying the substituents on both the furan and anilide rings, it is possible to tune the molecule's susceptibility to each degradation pathway. acs.org

Furan Ring Substitution: Increasing the electron density of the furan ring, for instance by adding methyl groups, enhances its reactivity towards singlet oxygen. acs.org

Anilide Ring Substitution: The reactivity towards ³CDOM* is influenced by the electron density of the anilide ring. Electron-donating groups on the anilide moiety increase its reactivity with triplet sensitizers. acs.orgresearchgate.net

A study on a series of furan carboxamides with varying substituents confirmed these relationships. The results showed that while ¹O₂ reactivity could be reliably predicted, the prediction of triplet-induced reactivity was hampered by these unpredictable repair mechanisms. nih.govacs.org

Table 1: Investigated this compound Derivatives and Their Expected Reactivity
CompoundSubstituentsExpected Singlet Oxygen ReactivityExpected Triplet Reactivity
FenfuramMethyl group on furan ringHighModerate
FurcarbanilNo methyl group on furan ringLowerModerate
Methfuroxam (B1204882)Methyl group on furan ringHighModerate

Biodegradation Pathways and Environmental Fate

In addition to photochemical processes, biodegradation by microorganisms is another important pathway for the environmental degradation of furan-containing compounds. aimspress.comresearchgate.net While specific studies on the biodegradation of this compound are limited, the general pathways for furan degradation have been studied in various microorganisms, particularly aerobic Gram-negative bacteria. researchgate.netaimspress.com

The initial step in the aerobic degradation of many furan compounds, such as furfural (B47365), involves oxidation to 2-furoic acid. aimspress.comresearchgate.net This is then converted to 2-furoyl-CoA, which undergoes hydroxylation and ring cleavage to eventually form intermediates of central metabolism, such as 2-oxoglutarate. aimspress.com For more complex furans like 5-hydroxymethylfurfural (B1680220) (HMF), the degradation pathway involves initial oxidation to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid, entering the aforementioned pathway. researchgate.netaimspress.com It is plausible that this compound derivatives could be initially transformed by microorganisms through similar oxidative or hydrolytic reactions, targeting the furan ring or the amide bond.

Emerging Research Directions and Future Perspectives for Furan 3 Carboxamide

Exploration in Nanotechnology and Targeted Drug Delivery Systems

The field of nanotechnology offers a promising avenue for the application of Furan-3-carboxamide and its derivatives, particularly in the realm of targeted drug delivery. The development of furan-functionalized co-polymers that can self-assemble into nanoparticles represents a significant step forward in creating sophisticated drug delivery vehicles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling their controlled release at specific sites within the body.

The furan (B31954) moiety plays a crucial role in these systems. For instance, furan-maleimide Diels-Alder chemistry provides a highly efficient method for conjugating antibodies to the surface of these nanoparticles. This "immuno-nanoparticle" approach allows for the specific targeting of diseased cells, such as cancer cells, thereby enhancing the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects. The ability to functionalize polymers with furan groups opens up new possibilities for creating antibody-conjugated delivery systems for a variety of therapeutic applications.

Ongoing research in this area focuses on optimizing the design of these furan-based nanoparticles to improve drug loading capacity, stability, and targeting efficiency. The exploration of different polymer backbones and linker chemistries is expected to yield even more advanced and effective targeted drug delivery systems in the future.

Potential Applications in Materials Science (e.g., Advanced Photovoltaic Materials)

In the quest for renewable energy sources, organic photovoltaics (OPVs) have garnered significant attention due to their potential for low-cost, flexible, and large-area solar energy conversion. Furan-containing compounds are being actively investigated as building blocks for the organic semiconductor materials at the heart of these devices. The furan ring offers several advantages in this context, including its electron-rich nature, which can be beneficial for charge transport.

While research into the specific use of this compound in OPVs is still in its early stages, the broader class of furan-based materials has shown considerable promise. Scientists are designing and synthesizing novel furan-based conjugated molecules to serve as donor or acceptor materials in the active layer of organic solar cells. The goal is to develop materials with tailored electronic and optical properties to maximize light absorption and the efficiency of converting sunlight into electricity.

The versatility of the furan scaffold allows for the fine-tuning of these properties through chemical modification. By incorporating different functional groups onto the furan ring, researchers can influence the material's energy levels, solubility, and morphology, all of which are critical factors in the performance of an OPV device. Future work in this area will likely involve the synthesis and characterization of a wider range of furan-based molecules, including derivatives of this compound, to unlock their full potential in advanced photovoltaic applications and other areas of organic electronics.

Immunomodulatory Investigations

The immune system plays a critical role in maintaining health and combating disease. The ability to modulate its activity is a key therapeutic strategy for a wide range of conditions, from autoimmune disorders to cancer. Emerging evidence suggests that furan derivatives may possess immunomodulatory properties, opening up a new avenue of investigation for compounds like this compound.

Studies on various furan-containing natural products and synthetic compounds have indicated their potential to influence immune responses. nih.gov These effects are thought to be mediated through various mechanisms, including the regulation of signaling pathways involved in inflammation and immune cell function. nih.gov For example, some furan derivatives have been shown to modulate the production of inflammatory mediators, suggesting a potential anti-inflammatory role. nih.gov

While direct studies on the immunomodulatory effects of this compound are limited, its structural similarity to other biologically active furan compounds warrants further investigation. Future research in this area will likely focus on screening this compound and its derivatives for their ability to modulate the activity of key immune cells, such as T cells, B cells, and macrophages. Understanding the structure-activity relationships will be crucial in designing novel furan-based compounds with specific and potent immunomodulatory effects for the treatment of immune-related diseases.

Development of Novel Therapeutic Agents for Untapped Disease Areas

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in treating various diseases, including infectious diseases and cancer.

One notable area of research is the development of furan-carboxamide derivatives as antiviral agents. For instance, a series of these compounds were identified as potent inhibitors of the lethal H5N1 influenza A virus. These findings highlight the potential of the this compound core in the design of new drugs to combat emerging viral threats.

Furthermore, the antimicrobial properties of furan-3-carboxamides have been extensively studied. wisdomlib.org Various derivatives have exhibited significant activity against a broad spectrum of microorganisms, including bacteria and fungi. wisdomlib.org This makes them promising candidates for the development of new antibiotics and antifungals, which are urgently needed to address the growing problem of antimicrobial resistance.

In the field of oncology, this compound derivatives have also shown promise as anticancer agents. Studies have demonstrated the cytotoxic effects of certain derivatives against various cancer cell lines. The development of these compounds as potential cancer therapeutics is an active area of research, with a focus on improving their potency and selectivity for cancer cells.

The table below summarizes some of the therapeutic applications of this compound derivatives that have been investigated:

Therapeutic AreaTargetKey Findings
Antiviral H5N1 Influenza A VirusIdentification of potent inhibitors.
Antimicrobial Various Bacteria and FungiBroad-spectrum activity observed. wisdomlib.org
Anticancer Various Cancer Cell LinesCytotoxic effects demonstrated.
Anti-inflammatory Inflammatory PathwaysPotential to modulate inflammatory responses. nih.gov

Future research will undoubtedly uncover new therapeutic applications for this versatile class of compounds, potentially addressing a range of currently unmet medical needs.

Advancements in Synthetic Methodologies and Process Optimization

The exploration of the full potential of this compound and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methods. Organic chemists are continually seeking new and improved ways to synthesize these compounds, with a focus on increasing yields, reducing the number of reaction steps, and employing more environmentally friendly processes.

A variety of synthetic strategies have been reported for the preparation of furan-3-carboxamides. One common approach involves the reaction of a furan-3-carboxylic acid or its corresponding acid chloride with an appropriate amine. This method allows for the introduction of a wide range of substituents on the amide nitrogen, enabling the creation of diverse libraries of compounds for biological screening.

More advanced methodologies are also being explored. For example, tandem reactions, where multiple chemical transformations occur in a single pot, offer a more streamlined and efficient route to complex this compound derivatives. These innovative synthetic approaches not only facilitate the rapid generation of new compounds but also contribute to the principles of green chemistry by minimizing waste and energy consumption.

The optimization of reaction conditions is another critical aspect of this research. By carefully selecting catalysts, solvents, and reaction temperatures, chemists can significantly improve the efficiency and selectivity of the synthetic process. The table below highlights some of the key aspects of synthetic methodologies for this compound:

Synthetic AspectDescription
Starting Materials Furan-3-carboxylic acid, furan-3-carbonyl chloride, various amines.
Key Reactions Amide bond formation, tandem nucleopalladation/isocyanate insertion.
Process Optimization Catalyst selection, solvent effects, temperature control.
Green Chemistry Development of one-pot reactions, use of sustainable reagents.

Continued advancements in synthetic organic chemistry are expected to provide even more powerful tools for the construction of novel this compound derivatives, further accelerating their exploration in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Furan-3-carboxamide and its derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via amidation reactions. A common approach involves coupling furan-3-carboxylic acid with amines using activating agents like EDCI/HOBt or DCC. For example, refluxing the acid chloride derivative of furan-3-carboxylic acid with substituted amines in anhydrous dichloromethane under nitrogen atmosphere can yield target compounds . Characterization should include monitoring reaction progress via TLC and optimizing solvent systems (e.g., DMF or THF) for solubility.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR validates carbonyl (C=O) and amide (N-H) functional groups . Ensure samples are thoroughly dried and dissolved in deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent interference .

Q. How should researchers assess the purity and stability of this compound compounds?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. For stability studies, store compounds under varied conditions (e.g., 25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Include control samples and triplicate measurements to ensure reproducibility . Differential Scanning Calorimetry (DSC) can further detect polymorphic changes .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). Conduct a meta-analysis of published IC₅₀ values, noting variables like serum concentration or solvent (DMSO vs. ethanol). Validate findings using standardized protocols (e.g., NIH/NCATS guidelines) and replicate experiments with internal controls. Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms . Statistical tools like ANOVA or Tukey’s HSD test can identify significant outliers .

Q. What experimental strategies optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Use Design of Experiments (DoE) methodologies, such as response surface modeling, to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal conditions for Pd-catalyzed coupling reactions. Monitor reaction kinetics via in-situ FT-IR or Raman spectroscopy to pinpoint rate-limiting steps . Scale-up studies should include crash cooling or anti-solvent crystallization to improve yield .

Q. How can computational models predict the binding affinity of this compound derivatives to target proteins?

  • Methodological Answer : Employ molecular docking (AutoDock Vina or Schrödinger Glide) with crystal structures from the PDB (e.g., COX-2 or kinase targets). Validate force fields (AMBER or CHARMM) using free-energy perturbation (FEP) calculations. For QSAR studies, curate datasets with >50 derivatives and descriptors like logP, polar surface area, and H-bond donors. Cross-validate models using leave-one-out or k-fold methods to avoid overfitting .

Tables for Key Data

Table 1 : Common Synthetic Routes for this compound Derivatives

Reaction TypeReagents/ConditionsYield RangeKey Reference
AmidationEDCI/HOBt, DCM, RT, 12h60-85%
Acid Chloride AminationSOCl₂, amine, THF, 0°C→RT70-90%
Microwave-Assisted SynthesisDMF, 100°C, 30 min, 300W75-95%

Table 2 : Recommended Analytical Parameters for Characterization

TechniqueParametersApplication
¹H NMR400 MHz, DMSO-d₆, δ 7.5-8.5 (aromatic H)Structural confirmation
HPLCC18 column, 30%→90% MeOH/H₂O, 1 mL/minPurity assessment (≥95%)
HRMSESI+, m/z calculated for C₈H₇NO₂: 149.0477Molecular weight verification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.